molecular formula C15H24O B12679204 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethyl-2-butenal CAS No. 85392-42-3

4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethyl-2-butenal

Cat. No.: B12679204
CAS No.: 85392-42-3
M. Wt: 220.35 g/mol
InChI Key: SVZGJXGCGUNXMO-VZUCSPMQSA-N
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Description

4-(3,3-Dimethylbicyclo(221)hept-2-yl)-2-ethyl-2-butenal is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

The synthesis of 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethyl-2-butenal involves several steps. One common method includes the reaction of 3,3-dimethylbicyclo[2.2.1]hept-2-ene with ethyl vinyl ketone under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure optimal yield. Industrial production methods may involve large-scale reactors and continuous flow processes to produce the compound efficiently .

Chemical Reactions Analysis

4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethyl-2-butenal undergoes various chemical reactions, including:

Scientific Research Applications

4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethyl-2-butenal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethyl-2-butenal involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethyl-2-butenal can be compared with similar compounds such as:

These comparisons highlight the uniqueness of 4-(3,3-Dimethylbicyclo(22

Properties

CAS No.

85392-42-3

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(E)-4-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)-2-ethylbut-2-enal

InChI

InChI=1S/C15H24O/c1-4-11(10-16)5-8-14-12-6-7-13(9-12)15(14,2)3/h5,10,12-14H,4,6-9H2,1-3H3/b11-5+

InChI Key

SVZGJXGCGUNXMO-VZUCSPMQSA-N

Isomeric SMILES

CC/C(=C\CC1C2CCC(C2)C1(C)C)/C=O

Canonical SMILES

CCC(=CCC1C2CCC(C2)C1(C)C)C=O

Origin of Product

United States

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